Bromochloro-5,5-dimethylimidazolidine-2,4-dione
Description
Properties
IUPAC Name |
5-(bromomethyl)-5-(chloromethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrClN2O2/c6-1-5(2-7)3(10)8-4(11)9-5/h1-2H2,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUDGFAFKIZPSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1(C(=O)NC(=O)N1)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Halohydantoins: Usually off-white solids; [Reference #1] White or yellowish-white solid with an odor of strong halogens or bromine; [Redox Chemicals MSDS] | |
| Record name | Bromochloro-5,5-dimethylimidazolidine-2,4-dione | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9445 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
32718-18-6 | |
| Record name | Bromochloro-5,5-dimethylimidazolidine-2,4-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032718186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromochloro-5,5-dimethylimidazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.504 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
The primary targets of 5-(bromomethyl)-5-(chloromethyl)imidazolidine-2,4-dione are various microorganisms, including bacteria, fungi, and algae. It is used as a disinfectant in water treatment systems, where it acts to control these microbial populations.
Mode of Action
5-(bromomethyl)-5-(chloromethyl)imidazolidine-2,4-dione reacts slowly with water, releasing hypochlorous acid and hypobromous acid. These acids are potent antimicrobial agents. Hypobromous acid partially dissociates in water and can oxidize the substrate, reducing itself to bromide. The bromide ions are then oxidized with the hypochlorous acid that was formed from the initial compound, producing more hypobromous acid. This cycle allows for a continuous supply of active disinfectant.
Biochemical Pathways
The biochemical pathways affected by 5-(bromomethyl)-5-(chloromethyl)imidazolidine-2,4-dione are those involved in the survival and reproduction of microorganisms. The hypobromous acid produced by the compound can oxidize various cellular components, leading to cell death. The exact pathways affected can vary depending on the specific microorganism.
Pharmacokinetics
The compound is insoluble in water but reacts slowly with it, allowing for a controlled release of the active disinfectant.
Result of Action
The result of the action of 5-(bromomethyl)-5-(chloromethyl)imidazolidine-2,4-dione is the effective control of microbial populations in water systems. By continuously releasing hypobromous acid, it can maintain a level of disinfection over time, reducing the risk of microbial contamination.
Action Environment
The action of 5-(bromomethyl)-5-(chloromethyl)imidazolidine-2,4-dione is influenced by various environmental factors. Its effectiveness can be affected by the pH of the water, with it being more effective over a broad pH range (6-10). It is also more effective than chlorine in the presence of ammonia. The compound should be kept dry in a tightly closed container, away from heat, sunlight, and organic materials such as oils and greases.
Biological Activity
Bromochloro-5,5-dimethylimidazolidine-2,4-dione (BCDMH) is a halogenated compound primarily used as a disinfectant in water treatment and sanitation. Its biological activity is significant due to its bactericidal properties and potential toxicity to aquatic organisms. This article reviews the biological activity of BCDMH, focusing on its antimicrobial effects, toxicological data, and mechanisms of action.
BCDMH is a white crystalline solid that releases hypochlorous acid and hypobromous acid upon reaction with water. These acids act as potent oxidizing agents, targeting microbial cells by disrupting cellular membranes and inhibiting metabolic processes. The reaction can be summarized as follows:
-
Dissociation in Water :
-
Microbial Inactivation :
This process not only kills pathogens but also generates further reactive species that enhance the disinfectant's efficacy .
Efficacy Against Bacteria
BCDMH has been shown to exhibit strong bactericidal activity against various pathogens, including Escherichia coli. A study demonstrated that a combination of BCDMH with polyhexamethylene biguanide hydrochloride resulted in significant bacterial reduction, achieving a log reduction of approximately 5.74 at specific concentrations . The bactericidal mechanism involves disruption of the bacterial cell membrane, leading to leakage of intracellular components.
Comparative Studies
| Disinfectant | Concentration (mg/L) | Log Reduction |
|---|---|---|
| BCDMH | 20 | 6.56 |
| PHMB | 320 | 5.53 |
| Combination (PB) | 10 PHMB + 8 BCDMH | 5.74 |
This table highlights the comparative effectiveness of BCDMH in combination with other disinfectants, indicating its role as a potent antimicrobial agent .
Developmental Toxicity in Zebrafish
Research on zebrafish embryos has revealed that exposure to BCDMH can lead to developmental malformations at concentrations as low as 4 mg/L. Observed effects included edema and axial malformations, with a NOEC (No Observable Effect Concentration) identified at 0.5 mg/L . The 50% lethal concentration (LC50) was determined to be approximately 8.10 mg/L after 96 hours of exposure.
Histopathological Effects
Histopathological examinations indicated significant changes in the gill structure of zebrafish exposed to BCDMH, including hyperplasia and lamellar fusion. Additionally, increased catalase activity suggested oxidative stress due to exposure .
Environmental Impact and Safety Assessment
The environmental risk assessment for BCDMH indicates minimal risk to non-target organisms when used according to regulatory guidelines. The compound rapidly degrades into less harmful products such as 5,5-dimethylhydantoin (DMH), which poses lower toxicity . However, inhalation exposure during industrial applications remains a concern due to potential acute toxicity.
Scientific Research Applications
Key Applications
-
Water Treatment
- Recreational Water Sanitation : BCDMH is extensively used in swimming pools and hot tubs due to its ability to control microbial growth effectively.
- Drinking Water Purification : It serves as a disinfectant for municipal water supplies, ensuring safe drinking water by eliminating pathogens.
- Industrial Water Systems : BCDMH is applied in cooling water systems, pulp and paper processing, and wastewater treatment facilities to maintain hygiene and prevent biofouling.
-
Agricultural Uses
- Pulp and Paper Industry : Used as a slimicide to prevent microbial contamination in paper products that come into contact with food.
- Food Contact Areas : BCDMH is employed for sanitizing surfaces in food processing environments.
-
Household Products
- Disinfectants : Incorporated into cleaning products for toilets and other surfaces to ensure sanitation.
Safety and Environmental Impact
While BCDMH is effective as a biocide, it poses certain risks:
- Toxicity : It can be harmful if ingested or inhaled, causing irritation to the respiratory system and skin burns upon contact .
- Ecological Risks : Studies indicate that while BCDMH is effective against pathogens, it may also be toxic to aquatic organisms at certain concentrations .
Case Studies
- Swimming Pool Disinfection : A study evaluated the effectiveness of BCDMH tablets in maintaining water quality in public pools. Results indicated significant reductions in bacterial counts compared to untreated controls, demonstrating its efficacy as a long-term sanitizer .
- Industrial Applications : In industrial settings, BCDMH was applied in cooling towers where it successfully reduced biofilm formation and microbial contamination without adverse effects on system performance .
Data Tables
| Application Area | Specific Use | Efficacy | Safety Concerns |
|---|---|---|---|
| Recreational Water | Swimming pools | Effective against pathogens | Irritation to skin; inhalation risk |
| Industrial Water | Cooling systems | Reduces biofouling | Toxic to aquatic life |
| Agricultural Processing | Slimicide in paper production | Prevents microbial growth | Potential for skin sensitization |
| Household Cleaning | Toilet bowl disinfectants | Effective against bacteria | Harmful if ingested |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Detailed Analysis
Halogenated Hydantoins: BCDMH vs. DCDMH
- Reactivity : BCDMH’s bromine substitution enhances its efficacy against organic contaminants and biofilm-forming pathogens compared to chlorine-only DCDMH . Hypobromous acid (HOBr) has higher stability in alkaline conditions, making BCDMH preferable for industrial water systems .
- Safety: Both compounds are oxidizers, but BCDMH’s bromine content increases corrosivity risks, as noted in studies combining it with polyhexamethylene biguanide (PHMB) .
Non-Halogenated Analogues: DMH and Benzyl Derivatives
- DMH: A persistent metabolite of BCDMH, DMH lacks biocidal activity but is critical for environmental toxicity assessments.
- 3-Substituted Derivatives : Compounds like 3-(4-chlorobenzyl)-5,5-dimethylimidazolidine-2,4-dione () and its phenylpiperazine variants () exhibit pharmacological activity (e.g., Msr(A) pump inhibition in Staphylococcus), diverging from BCDMH’s industrial use .
Dibromo Derivatives
- No direct efficacy data is available in the provided evidence.
Preparation Methods
Dissolution and Initial Reaction Conditions
- In a jacketed reactor equipped with stirring, 5,5-dimethylhydantoin and flake caustic soda are dissolved in pure water.
- The solution is cooled using a freezing brine system to maintain the temperature between 25–35 °C initially, and then further cooled to 6–18 °C.
- The pH is maintained initially at 13–14 to ensure complete dissolution and activation of the hydantoin.
Bromination
- Bromine is added slowly to the cooled reaction mixture while maintaining the temperature between 6–18 °C.
- The pH gradually decreases to 9.5–10 during bromine addition.
- The bromination proceeds under isothermal conditions with continuous stirring to ensure uniform reaction and avoid local overheating.
Chlorination
- After bromination, chlorine gas is introduced slowly into the reactor.
- The pH is monitored and allowed to decrease further to 6.4–6.6, at which point the chlorination reaction is stopped.
- The reaction mixture is kept at low temperature (6–18 °C) throughout to prevent decomposition.
Isolation and Purification Process
Centrifugal Separation and Washing
- The crude bromochlorohydantoin product solution is subjected to centrifugal spin-drying using a scraper bottom unloading centrifuge.
- The wet product is washed repeatedly (3 to 5 times) with deionized water in the centrifuge to remove soluble impurities.
- The washing liquids are processed separately for solvent recovery and reuse.
Drying
Recrystallization
- The dry product is dissolved in acetone at a mass-to-volume ratio of approximately 1:4.0–4.5 g/mL.
- The solution is filtered to remove insolubles.
- Deionized water of equivalent volume is added to the acetone solution, and the mixture is cooled to 1–5 °C to induce crystallization.
- The crystalline bromochlorohydantoin is filtered, washed, and dried under vacuum to obtain a high purity product suitable as a chemical intermediate.
Reaction Parameters and Yields
| Parameter | Value/Range | Notes |
|---|---|---|
| Initial reaction temperature | 25–35 °C | During dissolution |
| Cooling temperature | 6–18 °C | During bromination and chlorination |
| pH during dissolution | 13–14 | Alkaline conditions |
| pH after bromination | 9.5–10 | Controlled drop during bromine addition |
| pH after chlorination | 6.4–6.6 | Reaction termination point |
| Bromine addition amount | ~180 kg (example scale) | Stoichiometric for halogenation |
| Drying moisture content | ≤ 0.5% | Ensures product stability |
| Yield of dry product | ~98.9% | High efficiency process |
| Purity of final product | > 99.3% | Suitable for chemical industry use |
Research Findings and Quality Control
- The method achieves a bromochlorohydantoin product with bromine content of approximately 32.85% and chlorine content of 14.70%.
- Impurities such as trichloromethane insolubles are kept below 0.03%.
- Metal ion impurities are minimized: iron ions ≤ 8 mg/kg, calcium ions ≤ 24 mg/kg.
- The process modifications, including centrifuge washing and heat-pump drying, significantly improve purity and reduce impurities compared to previous methods.
Comparative Notes on Alternative Methods
While some literature focuses on the preparation of 1,3-dibromo-5,5-dimethylhydantoin (a related compound), the preparation of bromochloro-5,5-dimethylimidazolidine-2,4-dione specifically involves sequential bromination followed by chlorination under controlled alkaline and temperature conditions to achieve the mixed halogenated product.
Summary Table of Preparation Steps
| Step | Description | Key Conditions | Outcome/Notes |
|---|---|---|---|
| 1. Dissolution | 5,5-dimethylhydantoin + NaOH + water | 25–35 °C, pH 13–14 | Complete dissolution |
| 2. Cooling | Lower temperature with freezing brine | 6–18 °C | Prepare for halogenation |
| 3. Bromination | Slow addition of bromine, pH drops to 9.5–10 | 6–18 °C, stirring | Formation of brominated intermediate |
| 4. Chlorination | Slow addition of chlorine, pH drops to 6.4–6.6 | 6–18 °C, stirring | Formation of bromochlorinated product |
| 5. Centrifugal drying | Spin-drying and washing with deionized water | Multiple wash cycles | Removal of impurities |
| 6. Drying | Heat-pump fluidized bed drying | Moisture ≤ 0.5% | Stable dry product |
| 7. Recrystallization | Dissolution in acetone, dilution with water, cooling | 1–5 °C | High purity crystalline product |
Q & A
Q. What are the established synthetic routes for Bromochloro-5,5-dimethylimidazolidine-2,4-dione, and how can reaction conditions be optimized for purity?
BCDMH is synthesized via halogenation of 5,5-dimethylhydantoin. Key steps include bromination and chlorination under controlled pH and temperature to minimize side reactions. Optimization involves adjusting stoichiometric ratios of bromine and chlorine sources (e.g., NaBr/NaCl in acidic media) and monitoring reaction progress via HPLC or LC-MS to ensure high purity (>95%) . Post-synthesis purification may involve recrystallization from non-polar solvents to remove unreacted precursors.
Q. How is the molecular structure of BCDMH characterized using spectroscopic and crystallographic methods?
- X-ray crystallography : Single-crystal X-ray diffraction using SHELXL (for refinement) confirms the imidazolidine ring geometry, halogen substituent positions, and hydrogen-bonding networks. Data collection requires high-resolution (<1.0 Å) to resolve Br/Cl occupancy .
- NMR spectroscopy : H and C NMR (in DMSO-d6) reveal distinct signals for methyl groups (δ ~1.4 ppm for CH), carbonyls (δ ~170 ppm), and halogens (no direct signals but inferred via coupling patterns). H-C HSQC/HMBC correlations validate connectivity .
Q. What standardized analytical methods are used to quantify BCDMH in environmental or biological matrices?
- HPLC-UV/Vis : Reverse-phase C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% TFA) and detection at 210–230 nm (λ for imidazolidine-dione). Calibration curves (1–100 µg/mL) ensure linearity (R >0.99) .
- Ion chromatography : Quantifies free Br and Cl released during BCDMH degradation, critical for assessing oxidative activity .
Advanced Research Questions
Q. What mechanistic insights explain the halogenation activity of BCDMH in aqueous environments, and how do pH and temperature affect its reactivity?
BCDMH acts as a slow-release halogen donor, hydrolyzing to generate hypobromous (HOBr) and hypochlorous (HOCl) acids. Reaction kinetics are pH-dependent:
- Acidic conditions (pH 3–5) : Faster hydrolysis, favoring HOBr/HOCl release.
- Neutral/alkaline conditions (pH >7) : Stabilizes BCDMH, reducing halogen release but increasing oxidative potential. Arrhenius studies (25–60°C) reveal activation energies (~50 kJ/mol) for hydrolysis, critical for predicting environmental persistence .
Q. How can researchers assess the oxidative stability and decomposition pathways of BCDMH under varying storage conditions?
- Thermogravimetric analysis (TGA) : Measures mass loss (5–10% at 100–150°C) due to sublimation or decomposition.
- Accelerated stability studies : Store samples at 40°C/75% RH for 6 months; monitor degradation via LC-MS for byproducts (e.g., 5,5-dimethylhydantoin, halogenated fragments).
- DFT calculations : Predict bond dissociation energies (Br-N vs. Cl-N) to identify decomposition pathways .
Q. What methodologies are employed to study the synergistic antimicrobial effects of BCDMH with other biocidal agents?
- Checkerboard assays : Combine BCDMH with PHMB (polyhexamethylene biguanide) at sub-inhibitory concentrations. Calculate fractional inhibitory concentration (FIC) indices (FIC <0.5 indicates synergy) .
- Time-kill kinetics : Expose Staphylococcus aureus to BCDMH (10 ppm) + PHMB (5 ppm); plate counts at 0, 2, 4, 6 hours show 3-log reduction vs. single-agent controls .
Q. How does the crystal packing of BCDMH influence its reactivity and stability?
Single-crystal studies reveal halogen∙∙∙halogen (Br∙∙∙Cl) and C=O∙∙∙H-N interactions that stabilize the lattice. These interactions reduce hygroscopicity but may slow dissolution in aqueous media. Synchrotron XRD can map electron density to correlate packing with oxidative efficiency .
Safety and Regulatory Considerations
- Transport classification : BCDMH is regulated as an oxidizing solid (UN 3085, Class 5.1) with subsidiary corrosive risk (Class 8). Packaging must comply with ADR/IATA IMDG codes (Group II, Hazchem 1W) .
- Environmental precautions : Avoid release to water; use secondary containment in labs. Degradation byproducts (Br, Cl) require ion-specific waste treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
